molecular formula C21H23BrN2O4S B5008655 butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate

butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5008655
M. Wt: 479.4 g/mol
InChI Key: YYETXSDJSJLEMU-UHFFFAOYSA-N
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Description

The compound “butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate” is a complex organic molecule. It likely contains an aromatic benzene ring, given the presence of “benzoate” in the name. The “4-ethoxy” and “3-bromo” parts suggest substitutions on the benzene ring. The “butyl” part indicates a four-carbon alkyl chain .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the introduction of the bromo and ethoxy groups, and the attachment of the butyl group. This could involve reactions such as electrophilic aromatic substitution, nucleophilic substitution, and possibly others .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzene ring likely forming the core of the molecule. The bromo and ethoxy groups would be attached to the benzene ring, and the butyl group would likely be attached to the nitrogen atom in the amino group .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve in vitro studies, computational modeling, and possibly in vivo studies if the compound is found to have interesting biological activity .

properties

IUPAC Name

butyl 4-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4S/c1-3-5-12-28-20(26)14-6-9-16(10-7-14)23-21(29)24-19(25)15-8-11-18(27-4-2)17(22)13-15/h6-11,13H,3-5,12H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYETXSDJSJLEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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